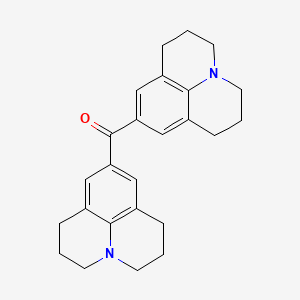
Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone: is a chemical compound with the molecular formula C25H28N2O and a molecular weight of 372.503 g/mol . It is also known by other names such as Di-9-julolidylketon . This compound is characterized by its unique structure, which includes two julolidine units connected by a methanone group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone typically involves the reaction of julolidine derivatives under specific conditions. One common method includes the reaction of julolidine with a suitable ketone precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolizinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of fluorescent dyes and sensors .
Biology: The compound has applications in biological research, particularly in the study of cellular processes. Its derivatives are used as fluorescent probes to visualize cellular components and track biological activities .
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their role in drug delivery systems and as potential candidates for treating various diseases .
Industry: Industrially, the compound is used in the production of materials with specific optical properties. It is employed in the manufacture of organic light-emitting diodes (OLEDs) and other electronic devices .
作用机制
The mechanism of action of Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Julolidine: A structurally related compound with similar fluorescent properties.
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl derivatives: These compounds share the core structure and exhibit similar chemical behavior.
Uniqueness: Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone is unique due to its dual julolidine units connected by a methanone group. This structure imparts distinct optical and electronic properties, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
26050-81-7 |
|---|---|
分子式 |
C25H28N2O |
分子量 |
372.5 g/mol |
IUPAC 名称 |
bis(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanone |
InChI |
InChI=1S/C25H28N2O/c28-25(21-13-17-5-1-9-26-10-2-6-18(14-21)23(17)26)22-15-19-7-3-11-27-12-4-8-20(16-22)24(19)27/h13-16H,1-12H2 |
InChI 键 |
UHTVJEXRPQDUCJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)C4=CC5=C6C(=C4)CCCN6CCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




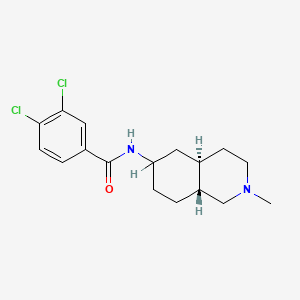
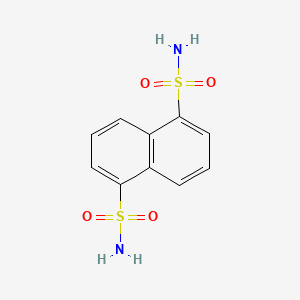
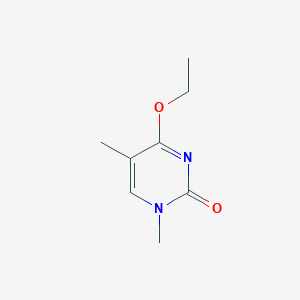
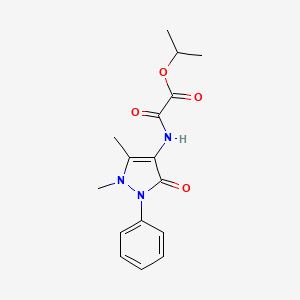

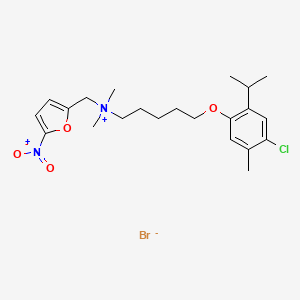
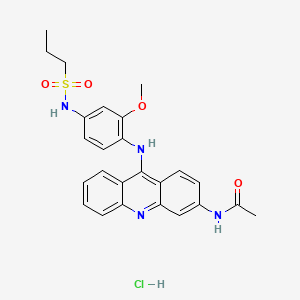
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
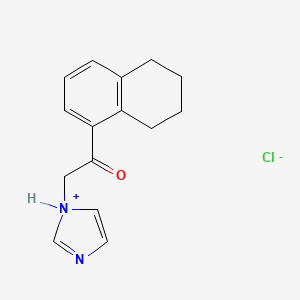
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
